4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-17(19-13-15-3-1-2-8-18-15)14-4-6-16(7-5-14)25(22,23)20-9-11-24-12-10-20/h1-8H,9-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTRQLGHTOTUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-aminobenzamide with morpholine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
N-(Pyridin-2-ylmethyl)-4-(trifluoromethyl)benzamide (8c)
- Structure : Replaces the morpholine-sulfonyl group with a trifluoromethyl (-CF₃) group.
- Synthesis : Yield of 77% via reaction of 4-trifluoromethylbenzoyl chloride with pyridin-2-ylmethylamine .
- Key Data :
- 1H NMR : δ 8.51 (d, J = 5.2 Hz, 1H), 4.71 (d, J = 4.5 Hz, 2H).
- Mass (ESI) : m/z 281 [M+H]⁺.
- Comparison : The trifluoromethyl group is smaller and more electron-withdrawing than morpholine-sulfonyl, likely altering binding interactions and metabolic stability.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Modifications on the Sulfonyl Group
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Structure : Replaces morpholine with pyrrolidine in the sulfonyl group; adds a pyrimidine-sulfamoyl moiety.
- Key Data: Synonyms: MLS000680033, CHEMBL1339060 .
- Comparison : Pyrrolidine’s smaller ring size and lack of oxygen atoms may reduce hydrogen-bonding capacity compared to morpholine. The pyrimidine-sulfamoyl group introduces additional hydrogen-bonding sites.
N-Benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide
- Structure: Shares the morpholine group but includes a nitro (-NO₂) and benzyl substituent.
- Key Data: Synonyms: Oprea1_356284, ZINC2709317 .
- The benzyl group adds steric bulk, which may hinder target binding.
N-(Phenylcarbamoyl) Benzamide
- ADMET Profile :
- Comparison : The morpholine-sulfonyl group in the target compound likely improves solubility and CNS availability compared to carbamoyl derivatives.
Neuroleptic Benzamide Derivatives (e.g., Amisulpride)
Research Implications
- Structural Optimization : The morpholine-sulfonyl group balances solubility and target engagement, making it superior to trifluoromethyl or carbamoyl analogs.
- Synthetic Challenges : Lower yields in analogs with complex substituents (e.g., 24–40% in indazole-oxadiazole derivatives ) highlight the need for improved coupling strategies.
- Biological Screening : Further studies on kinase inhibition or glycine transport modulation (cf. ) are warranted for the target compound.
Biological Activity
4-Morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Synthesis
The synthesis of this compound typically involves multiple steps. A common synthetic route includes the reaction of 4-aminobenzamide with morpholine and a sulfonyl chloride derivative. This reaction is generally conducted in organic solvents like dichloromethane or tetrahydrofuran, utilizing bases such as triethylamine to neutralize byproducts.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of benzamide derivatives exhibited significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The most promising derivative showed IC50 values of 1.03 μM against A549 cells, indicating its strong anticancer efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been suggested that the compound may act as an enzyme inhibitor, potentially targeting kinases and proteases involved in cancer progression. The binding affinity and specificity towards these targets are critical for its therapeutic effectiveness.
Data Table: Biological Activity Overview
Case Study 1: Inhibition of c-Met Kinase
A detailed investigation into the inhibition of c-Met kinase by related compounds demonstrated that modifications to the morpholine group significantly enhanced inhibitory activity. The study utilized molecular docking techniques to elucidate binding interactions, revealing critical insights into structure-activity relationships (SARs) .
Case Study 2: Larvicidal Activity
Another study assessed the larvicidal properties of similar benzamide derivatives against mosquito larvae. Compounds demonstrated effective larvicidal activity at concentrations as low as 10 mg/L, showcasing their potential in pest control applications .
Q & A
Q. What are the key synthetic pathways for 4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the morpholine-sulfonyl moiety using reagents like morpholine derivatives and sulfonating agents (e.g., chlorosulfonic acid) under anhydrous conditions .
- Step 2: Introduction of the pyridin-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using 2-picolylamine and a benzoyl chloride intermediate) .
- Purification: Chromatography (HPLC or column) and recrystallization ensure high purity (>95%) . Key challenges include controlling side reactions during sulfonation and maintaining inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for structural characterization of this compound?
Standard methods include:
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the morpholine, sulfonyl, and benzamide groups .
- Mass Spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography (if single crystals are obtainable) to resolve 3D conformation and intermolecular interactions .
- IR Spectroscopy to identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Target Identification: The morpholine-sulfonyl group enhances solubility and binding to ATP-binding pockets in kinases, making it a candidate for kinase inhibitor studies .
- Structure-Activity Relationship (SAR): Modifications to the pyridin-2-ylmethyl or benzamide moieties are explored to optimize potency against cancer targets (e.g., PI3K/AKT pathway) .
- Probe Development: Used in fluorescence polarization assays to study protein-ligand interactions due to its rigid aromatic core .
Advanced Research Questions
Q. How can contradictory bioactivity data in kinase assays be resolved for this compound?
Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Strategies include:
- Dose-Response Curves to validate IC₅₀ values across multiple replicates .
- Selectivity Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
- Molecular Dynamics Simulations to assess binding stability in varying protonation states (e.g., sulfonyl group pKa ~1.5) .
Q. What methodologies optimize the synthetic yield of the sulfonylation step?
- Reagent Choice: Replace chlorosulfonic acid with sulfur trioxide–DMF complexes to reduce side products .
- Temperature Control: Maintain ≤0°C during sulfonylation to prevent decomposition .
- Solvent Selection: Use dichloromethane over THF for better reagent solubility . Yield improvements from 60% to 85% have been reported using these adjustments .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- ADMET Prediction: Tools like SwissADME predict logP (~2.8) and CYP450 metabolism hotspots (e.g., morpholine ring oxidation) .
- Docking Studies: Focus on reducing solvent-exposed hydrogen bonds (e.g., modifying the benzamide para-position) to enhance membrane permeability .
- Metabolite Identification: LC-MS/MS screens in microsomal assays identify unstable regions (e.g., sulfonyl cleavage) for structural hardening .
Q. What experimental approaches validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA): Measure compound-induced thermal stabilization of target kinases .
- Western Blotting: Monitor downstream phosphorylation (e.g., AKT Ser473) to confirm pathway inhibition .
- CRISPR Knockout Controls: Use kinase-deficient cell lines to distinguish on-target vs. off-target effects .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Purity Analysis: Ensure ≥98% purity via HPLC and quantify trace impurities (e.g., residual solvents) .
- Crystallography Validation: Compare batch structures to rule out polymorphic differences .
- Bioassay Standardization: Use internal controls (e.g., staurosporine for kinase assays) to normalize activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
